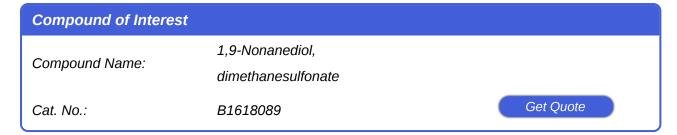


bifunctional alkylating agent 1,9-nonanediol, dimethanesulfonate

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An In-Depth Technical Guide to the Bifunctional Alkylating Agent **1,9-Nonanediol, Dimethanesulfonate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Nonanediol, dimethanesulfonate, also known by its National Service Center number NSC 3052, is a bifunctional alkylating agent with potential applications in cancer research. As a member of the dimethanesulfonate class of compounds, it is expected to exert its cytotoxic effects through the formation of DNA adducts and interstrand cross-links, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core chemical properties, presumed mechanism of action, and detailed experimental protocols for the investigation of **1,9-nonanediol, dimethanesulfonate**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents generalized methodologies for the evaluation of bifunctional alkylating agents, providing a framework for future research.

Chemical and Physical Properties

1,9-Nonanediol, dimethanesulfonate is the diester of 1,9-nonanediol with methanesulfonic acid. Its fundamental properties are summarized below.[1]



Property	Value	Source
IUPAC Name	9-(methylsulfonyloxy)nonyl methanesulfonate	PubChem[1]
Synonyms	Nonasulphan, Nonasulfan, 1,9- Dimethanesulfonyloxynonane, NSC 3052	PubChem[1]
CAS Number	4248-77-5	PubChem[1]
Molecular Formula	C11H24O6S2	PubChem[1]
Molecular Weight	316.4 g/mol	PubChem[1]
Canonical SMILES	CS(=0) (=0)OCCCCCCCCCS(=0) (=0)C	PubChem[1]

Mechanism of Action: DNA Alkylation and Crosslinking

As a bifunctional alkylating agent, **1,9-nonanediol, dimethanesulfonate** possesses two reactive methanesulfonate leaving groups. The proposed mechanism of action involves nucleophilic attack by DNA bases, primarily the N7 position of guanine, leading to the formation of mono-adducts and subsequent interstrand or intrastrand cross-links. These cross-links physically block DNA replication and transcription, triggering the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis.



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Figure 1: Proposed mechanism of action for 1,9-nonanediol, dimethanesulfonate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of **1,9-nonanediol**, **dimethanesulfonate**.

Synthesis of 1,9-Nonanediol, Dimethanesulfonate

This protocol describes a general method for the synthesis of sulfonate esters from an alcohol and a sulfonyl chloride.

Materials:

- 1,9-nonanediol
- · Methanesulfonyl chloride
- Pyridine (or other suitable base)
- Dichloromethane (or other suitable solvent)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- Dissolve 1,9-nonanediol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add at least two equivalents of pyridine to the solution with stirring.
- Add at least two equivalents of methanesulfonyl chloride dropwise to the cooled solution.

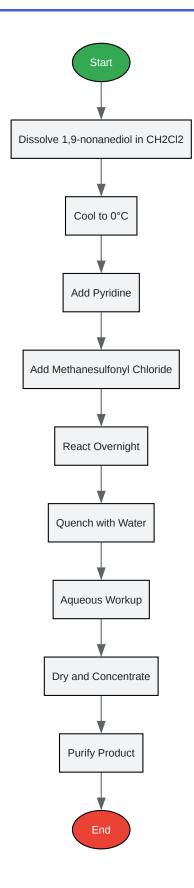
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- Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
- Quench the reaction by the slow addition of water.
- Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure **1,9-nonanediol**, **dimethanesulfonate**.





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Figure 2: General workflow for the synthesis of **1,9-nonanediol, dimethanesulfonate**.



In Vitro Cytotoxicity Assessment: Clonogenic Survival Assay

This assay determines the long-term effect of the compound on the ability of single cells to form colonies.[2][3][4][5][6]

Materials:

- · Cancer cell line of interest
- Complete cell culture medium
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- 1,9-Nonanediol, dimethanesulfonate stock solution (dissolved in a suitable solvent, e.g., DMSO)
- · 6-well plates
- Incubator (37 °C, 5% CO₂)
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

- Harvest and count cells to prepare a single-cell suspension.
- Seed a predetermined number of cells into 6-well plates and allow them to attach overnight.
- Treat the cells with a range of concentrations of 1,9-nonanediol, dimethanesulfonate for a
 defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.



- Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
- Remove the medium, wash the colonies with PBS, and fix them with methanol for 15 minutes.
- Stain the colonies with crystal violet solution for 15-30 minutes.
- Gently wash the plates with water and allow them to air dry.
- · Count the number of colonies in each well.
- Calculate the plating efficiency and surviving fraction for each treatment concentration to determine the IC₅₀ value.

Detection of DNA Interstrand Cross-links: Alkaline Comet Assay

The alkaline comet assay is a sensitive method to detect DNA strand breaks and can be modified to detect interstrand cross-links.[4][7][8][9][10]

Materials:

- Treated and control cells
- Comet assay slides
- Low melting point agarose (LMA)
- Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
- Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
- Neutralization buffer (0.4 M Tris, pH 7.5)
- DNA staining solution (e.g., SYBR Gold or propidium iodide)



Fluorescence microscope with appropriate filters

Procedure:

- Harvest cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.
- Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and pipette onto a comet assay slide.
- Allow the agarose to solidify at 4 °C.
- Immerse the slides in cold lysis solution for at least 1 hour at 4 °C.
- To detect interstrand cross-links, irradiate the slides on ice with a known dose of X-rays or gamma rays to introduce a fixed number of single-strand breaks.
- Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
- Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
- Neutralize the slides with neutralization buffer.
- Stain the DNA with a fluorescent dye.
- Visualize the comets under a fluorescence microscope and analyze the tail moment using appropriate software. A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated control cells indicates the presence of interstrand cross-links.

Analysis of DNA Damage Response: Western Blotting

Western blotting can be used to detect the phosphorylation of key proteins in the DNA damage response pathway, such as H2AX (yH2AX) and CHK2 (p-CHK2).[11][12][13][14][15]

Materials:

- Treated and control cells
- RIPA buffer with protease and phosphatase inhibitors

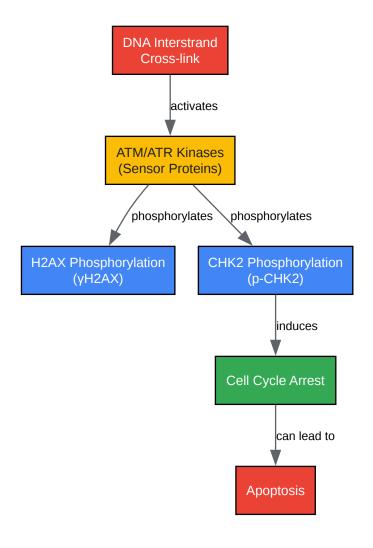


- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-γH2AX, anti-p-CHK2, and a loading control like anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

Procedure:

- Lyse treated and control cells in RIPA buffer.
- Determine protein concentration using the BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4 °C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.





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Figure 3: Simplified DNA damage response signaling pathway.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle. [16][17][18][19]

Materials:

- Treated and control cells
- PBS
- 70% ethanol (ice-cold)



- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Harvest and wash cells with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20
 °C overnight.
- · Wash the fixed cells with PBS.
- Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
- Analyze the samples on a flow cytometer.
- Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of DNA damage-induced cell cycle arrest.

Preclinical and Further Studies

Currently, there is a lack of publicly available preclinical data for **1,9-nonanediol, dimethanesulfonate** in animal models. Future research should focus on in vivo efficacy and toxicity studies using relevant cancer models. Additionally, advanced analytical techniques can provide deeper insights into its mechanism of action.

Recommended Future Studies:

- In Vivo Efficacy: Xenograft or syngeneic tumor models in mice to evaluate the anti-tumor activity of 1,9-nonanediol, dimethanesulfonate.
- Pharmacokinetics and Toxicology: Studies to determine the absorption, distribution, metabolism, excretion, and toxicity profile of the compound in animal models.



DNA Adduct Analysis: Utilization of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific DNA adducts formed by 1,9-nonanediol, dimethanesulfonate in vitro and in vivo.[20][21][22][23][24]

Conclusion

1,9-Nonanediol, dimethanesulfonate is a bifunctional alkylating agent with theoretical potential as an anticancer agent. While specific experimental data for this compound is scarce, this guide provides a comprehensive framework for its synthesis and detailed biological evaluation. The provided protocols for assessing cytotoxicity, DNA damage, and effects on cell cycle and signaling pathways will enable researchers to thoroughly investigate the therapeutic potential of this and other related compounds. Further research is warranted to elucidate the specific biological activity and preclinical efficacy of **1,9-nonanediol, dimethanesulfonate**.

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- To cite this document: BenchChem. [bifunctional alkylating agent 1,9-nonanediol, dimethanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618089#bifunctional-alkylating-agent-1-9-nonanediol-dimethanesulfonate]

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